2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride is an organic compound with the molecular formula C8H9BrClFN. It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is typically found as a white or off-white solid and is soluble in water and organic solvents like ethanol and dimethyl ether. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride generally involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-bromo-5-fluorobenzaldehyde with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Bromo-5-fluorophenyl)ethanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-bromo-5-fluorobenzaldehyde are subjected to reductive amination with ethanamine.
Purification: The crude product is purified using techniques like recrystallization or chromatography.
Formation of Hydrochloride Salt: The purified amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylethylamines can be formed.
Oxidation Products: Imines or nitriles can be formed through oxidation.
Reduction Products: Secondary amines are typically formed through reduction.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)ethanamine;hydrochloride
- 2-(3-Chloro-5-fluorophenyl)ethanamine;hydrochloride
- 2-(3-Bromo-5-chlorophenyl)ethanamine;hydrochloride
Uniqueness
2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in different pharmacological properties compared to similar compounds.
Biological Activity
2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C8H10BrF
- Molecular Weight : 221.07 g/mol
- IUPAC Name : 2-(3-Bromo-5-fluorophenyl)ethanamine hydrochloride
The compound has been studied for its interactions with various biological targets, particularly in the context of neurotransmitter systems and cancer biology. It is believed to act primarily as a modulator of neurotransmitter receptors, which can influence neuronal signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines. The compound's mechanism is thought to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12.41 | Apoptosis induction |
HCT-116 | 9.71 | Cell cycle arrest |
PC3 | 7.36 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer effects, the compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison with Ceftriaxone |
---|---|---|
E. faecalis | 40 | Comparable inhibition zone |
P. aeruginosa | 50 | Comparable inhibition zone |
K. pneumoniae | 30 | Greater potency |
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, with notable IC50 values indicating strong cytotoxic effects.
- Antimicrobial Efficacy : Research conducted by MDPI showed that this compound exhibited significant antibacterial activity against resistant strains, suggesting its potential as a lead compound in antibiotic development.
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKWEEMQJVBDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.